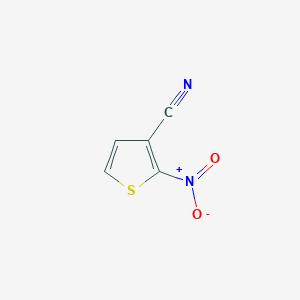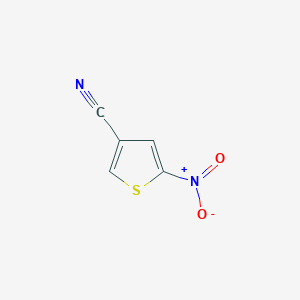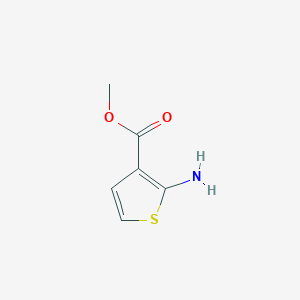
Methyl 2-aminothiophene-3-carboxylate
Overview
Description
Methyl 2-aminothiophene-3-carboxylate is a thiophenecarboxylic acid . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Synthesis Analysis
Methyl- and ethyl-2-amino thiophene-3-carboxylate derivatives were synthesized by a simple one-pot condensation reaction of the ketone, elemental sulfur, and methyl- or ethylcyanoacetate in the presence of morpholine as a catalyst . Another synthesis method involves the Chan-Lam cross-coupling of this compound with both arylboronic acids and potassium aryltrifluoroborate salts .Molecular Structure Analysis
Single crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic crystal system P21/c space group .Chemical Reactions Analysis
The compound is a key intermediate in organic synthesis, medicine, dyes, and pesticides . It is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 157.19 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability .Scientific Research Applications
Synthesis of N-Arylated Compounds : Methyl 2-aminothiophene-3-carboxylate can be used in the Chan-Lam cross-coupling process to synthesize N-arylated compounds, accommodating a broad range of functional groups (Rizwan et al., 2015).
Crystal Structure Analysis : It serves as a key intermediate in organic synthesis, medicine, dyes, and pesticides. Crystallographic studies reveal its ability to form diverse inter- and intra-molecular interactions, crucial for designing targeted molecules (Tao et al., 2020).
Eco-Friendly Synthesis Methods : this compound is used in eco-friendly phase transfer catalysis techniques for synthesizing 3-amino-4-arylthiophene-2-carboxylates, important in constructing synthetically valuable compounds (Shah, 2011).
Production of Heterocyclic Compounds : It is utilized in reactions with hydrazonoyl chlorides to produce N-arylamidrazones, leading to thieno-1,3,4-triazepin-5-ones, highlighting its versatility in heterocyclic chemistry (Sabri et al., 2006).
Generation of Imines : this compound reacts with cycloalkanones to form 2-carbamoyl-3-cycloalkylidenaminothiophenes, demonstrating its utility in producing imines with potential pharmaceutical applications (Klemm et al., 1995).
Nucleophilic Substitution Reactions : It is involved in nucleophilic substitution reactions with 1,2,4-triazine-5-carbonitriles, resulting in methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, useful in developing new compounds (Krinochkin et al., 2021).
Study of Toxicological Profiles : this compound is examined for its genotoxic and carcinogenic potentials using in vitro and in silico methodologies, providing insights into its safety profile in pharmaceutical applications (Lepailleur et al., 2014).
Antimicrobial Activity : It forms a significant class of drugs with antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. Novel derivatives have been synthesized and evaluated for their antibacterial activity (Prasad et al., 2017).
Mechanism of Action
Target of Action
Methyl 2-aminothiophene-3-carboxylate (MATC) primarily targets enzymes and receptors involved in various biochemical pathways. It is known to interact with proteins such as kinases and integrases, which play crucial roles in cellular signaling and viral replication .
Mode of Action
MATC interacts with its targets through hydrogen bonding and electrostatic interactions. The amino and carboxyl groups of MATC facilitate these interactions, leading to inhibition or modulation of the target enzymes’ activity. This can result in the disruption of normal cellular processes or viral replication cycles .
Biochemical Pathways
MATC affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and viral integration. By inhibiting key enzymes in these pathways, MATC can induce cell cycle arrest, promote apoptosis, and prevent viral integration into the host genome .
Pharmacokinetics
The pharmacokinetics of MATC involve its absorption, distribution, metabolism, and excretion (ADME). MATC is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, MATC’s action results in the inhibition of enzyme activity, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this translates to the suppression of tumor growth and the inhibition of viral replication, making MATC a potential candidate for anticancer and antiviral therapies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence MATC’s action. For instance, extreme pH levels can affect its stability and efficacy, while high temperatures may enhance its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .
: Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl 2-aminothiophene-3-carboxylate plays a crucial role in biochemical reactions due to its ability to participate in hydrogen bonding and other interactions. It interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K) and Xa factor inhibitors, influencing their activity . The amino and carboxyl groups of this compound can form inter- and intra-molecular interactions, which are essential for its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PI3K, leading to changes in cell proliferation and survival . Additionally, this compound has been reported to exhibit cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as PI3K and Xa factor inhibitors, leading to changes in gene expression and cellular function . The compound’s ability to form hydrogen bonds and other interactions is crucial for its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, contributing to its biochemical properties. The compound’s interactions with enzymes such as PI3K and Xa factor inhibitors are essential for its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is crucial for its application in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The ability of this compound to localize within cells is essential for its biochemical properties and applications .
properties
IUPAC Name |
methyl 2-aminothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGJQLCAYQCPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196863 | |
| Record name | Methyl 2-amino-3-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4651-81-4 | |
| Record name | Methyl 2-amino-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-3-thenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4651-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-amino-3-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-3-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2-amino-3-thenoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26DR8VS6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of Methyl 2-aminothiophene-3-carboxylate?
A1: this compound serves as a key starting material for synthesizing various thieno[2,3-d]pyrimidine derivatives. This is achieved through a multi-step process involving cyclization, chlorination, substitution with amines like morpholine or piperazine, amidation, and other modifications. [, ] For instance, it can be reacted with ferrocenecarboxylic acid to yield Methyl 2‐[(ferrocenylcarbonyl)amino]thiophene‐3‐carboxylate. [] Additionally, researchers have explored its use in copper-mediated N-arylation reactions with organoboron reagents. []
Q2: Can you provide information about the structural characterization of this compound and its derivatives?
A2: While the provided abstracts lack specific spectroscopic data for this compound itself, its derivatives have been characterized using techniques like 1H NMR and MS spectrometry. [] For example, the crystal structure of Methyl 2‐[(ferrocenylcarbonyl)amino]thiophene‐3‐carboxylate has been determined, revealing a planar amidothienylcarboxylate moiety with an intramolecular N—H⋯O=Ccarboxylate hydrogen bond. []
Q3: What biological activities have been investigated for compounds derived from this compound?
A3: Research indicates that certain thieno[2,3-d]pyrimidine derivatives synthesized from this compound exhibit promising antimicrobial activities. Specifically, these compounds have shown activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). [] Furthermore, some derivatives displayed antifungal activity against Aspergillus Niger and Candida albicans. []
Q4: Are there any studies exploring the structure-activity relationship (SAR) of these compounds?
A4: While the provided abstracts don't delve deep into specific SAR data, they suggest that introducing various substituents at the 4-position of the thieno[2,3-d]pyrimidine core, as well as modifications on the benzamide moiety, can significantly influence the antimicrobial potency of the resulting compounds. [] This highlights the potential for further SAR investigations to optimize the biological activity of these derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


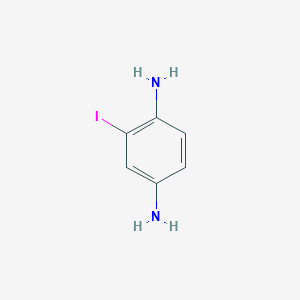
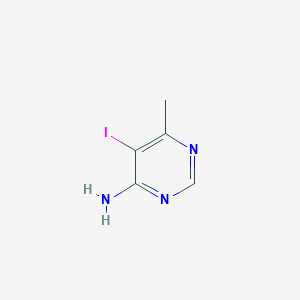


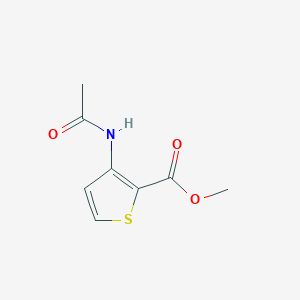
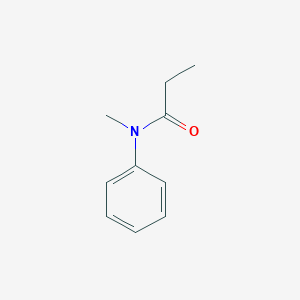
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)

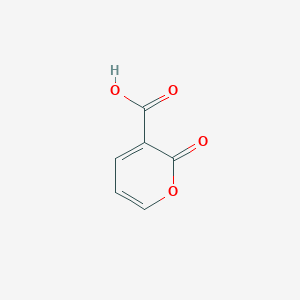
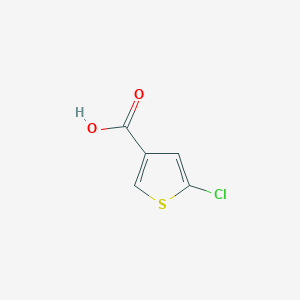
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
